molecular formula C9H11NO2S B2740527 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone CAS No. 870483-69-5

4-Hydroxy-4-(thiazol-5-yl)cyclohexanone

Cat. No.: B2740527
CAS No.: 870483-69-5
M. Wt: 197.25
InChI Key: RWFZTKUICHJLHL-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(thiazol-5-yl)cyclohexanone is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.25. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-7-1-3-9(12,4-2-7)8-5-10-6-13-8/h5-6,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFZTKUICHJLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CN=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of Building Block Libraries:

Thiazole (B1198619) Library: A diverse set of thiazole precursors can be synthesized in parallel, for instance, through the well-established Hantzsch thiazole synthesis. nih.govasianpubs.orgchemhelpasap.com This reaction condenses an α-haloketone with a thioamide. By varying both reactants, a wide array of 2,4-disubstituted thiazoles can be generated. For the synthesis of 5-substituted thiazoles, alternative strategies would be required. To facilitate the subsequent organometallic addition, these thiazoles would typically be halogenated at the 5-position, for example, to yield 5-bromothiazole derivatives.

Cyclohexanone (B45756) Library: A library of substituted cyclohexanones can be sourced commercially or synthesized in parallel. Synthetic routes to cyclohexanone derivatives are well-documented and allow for the introduction of various substituents at different positions of the ring. utripoli.edu.lynih.govacs.org

Parallel Grignard Reagent Formation and Addition:

The 5-bromothiazole derivatives can be converted to their corresponding Grignard reagents in a parallel format. wikipedia.orgscite.aigoogle.com This is typically achieved by reacting the bromothiazole with magnesium metal in an anhydrous ether solvent. The resulting thiazol-5-ylmagnesium bromide solutions can then be added to a spatially addressed array of the cyclohexanone (B45756) library. This crucial step forms the tertiary alcohol moiety and the desired 4-hydroxy-4-(thiazol-5-yl)cyclohexanone scaffold. nii.ac.jpmasterorganicchemistry.comyoutube.commnstate.edu The use of automated liquid handlers can facilitate the precise and rapid dispensing of reagents in a multi-well plate format.

Purification and Characterization:

Purification of the resulting library of tertiary alcohols can be streamlined using parallel purification techniques such as automated flash chromatography or high-performance liquid chromatography (HPLC). High-throughput characterization methods, including LC-MS and NMR spectroscopy, can then be employed to confirm the identity and purity of the synthesized compounds.

Solid-phase organic synthesis (SPOS) presents an alternative and powerful approach for the library generation of such compounds. researchgate.netresearchgate.net In a hypothetical solid-phase synthesis, a cyclohexanone (B45756) derivative could be immobilized on a solid support. The resin-bound ketone could then be treated with an excess of the thiazol-5-yl Grignard reagent. The advantages of SPOS include the simplification of work-up and purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin. The final product would be cleaved from the solid support in the final step.

The table below illustrates a representative selection of building blocks that could be employed in a combinatorial synthesis to generate a library of 4-hydroxy-4-(thiazol-5-yl)cyclohexanone analogues, showcasing the potential for extensive structural diversity.

Table 1: Representative Building Blocks for Combinatorial Library Synthesis

Building Block Type R1 (on Thiazole) R2 (on Thiazole) R3 (on Cyclohexanone) R4 (on Cyclohexanone)
Thiazole (B1198619) Precursors (from Hantzsch Synthesis) H Methyl - -
H Phenyl - -
H 4-Chlorophenyl - -
Methyl H - -
Ethyl H - -
Cyclohexanone Derivatives - - H H
- - 2-Methyl H
- - 3-Methyl H
- - 4-Methyl H
- - 4-Phenyl H
- - 4-tert-Butyl H

By combining a set of, for example, 20 different thiazole precursors with 20 different cyclohexanone derivatives in a parallel synthesis format, a library of 400 unique this compound analogues could be rapidly assembled and screened for desired biological activities.

Chemical Reactivity and Transformational Chemistry of 4 Hydroxy 4 Thiazol 5 Yl Cyclohexanone

Elucidation of Reaction Mechanisms and Intermediates

There is no specific information available in the scientific literature regarding the elucidation of reaction mechanisms and intermediates for 4-hydroxy-4-(thiazol-5-yl)cyclohexanone. Mechanistic studies are fundamental to understanding the pathways of chemical transformations, including the identification of transient species, transition states, and the influence of reaction conditions on product formation. Investigations into the reaction mechanisms of this compound would be a valuable area for future research.

Functional Group Interconversions and Derivatization

While specific derivatization of this compound has not been extensively reported, the reactivity of its functional groups can be predicted based on established organic chemistry principles.

The tertiary hydroxyl group is a key site for functionalization. Expected reactions include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base would likely yield the corresponding esters.

Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) could produce ethers, although steric hindrance might be a limiting factor.

Dehydration: Acid-catalyzed dehydration would be expected to yield an unsaturated cyclohexene (B86901) derivative. The regioselectivity of this elimination would be of interest for investigation.

The ketone functional group offers a variety of potential transformations:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would result in the formation of a diol.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Condensation Reactions: The ketone can undergo condensation reactions, for instance, with amines to form imines or with hydrazines to form hydrazones.

The thiazole (B1198619) ring is an aromatic heterocycle with specific reactivity patterns. nih.govmedchemexpress.com General reactions applicable to the thiazole moiety in this compound could include:

Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The position of substitution would be directed by the existing substituent. nih.gov

N-alkylation: The nitrogen atom in the thiazole ring can be alkylated using alkyl halides to form thiazolium salts. nih.gov

Reactions of Substituents: If other substituents were present on the thiazole ring, they would undergo their characteristic reactions.

Stereoselective Reactions and Chiral Transformations

The potential for stereoselectivity exists in reactions involving the cyclohexanone (B45756) moiety. For instance, the reduction of the ketone can lead to the formation of diastereomeric diols. However, no specific studies on stereoselective reactions or chiral transformations of this compound have been found in the literature. The development of stereoselective methods for the synthesis and transformation of this compound would be a significant contribution to the field.

Oxidation-Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound remains largely unexplored.

Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions. However, the cyclohexanone ring could potentially undergo Baeyer-Villiger oxidation to form a lactone. Strong oxidizing agents might lead to the degradation of the molecule.

Reduction: As mentioned previously, the ketone can be selectively reduced to a secondary alcohol. Further reduction of the thiazole ring would require more forcing conditions.

Research on Heterocyclic Ring Transformations of this compound Remains Undisclosed

An extensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the heterocyclic ring expansion and contraction reactions of the compound this compound. While the reactivity of the thiazole ring is a subject of broader chemical investigation, specific studies focusing on the alteration of the thiazole ring size within this particular molecular framework have not been reported in the available literature.

Thiazole, as a heterocyclic aromatic compound, can theoretically undergo various transformations. wikipedia.orgnih.gov General classes of heterocyclic reactions include cycloaddition reactions that can lead to ring expansion, or rearrangement and fragmentation pathways that might result in ring contraction. wikipedia.org For instance, certain thiazole derivatives have been shown to participate in Diels-Alder type reactions, which could formally be considered a ring expansion process, often followed by extrusion of a heteroatom to form a new ring system. wikipedia.org

However, the specific substitution pattern of this compound, with a tertiary alcohol adjacent to the thiazole ring, may influence its reactivity in ways that have yet to be explored or documented. The hydroxyl group and the cyclohexanone ring could play a significant role in potential reaction mechanisms, either by directing reactivity or by participating in intramolecular processes.

At present, there are no detailed research findings, reaction conditions, or product characterizations in the public domain that would allow for a substantive discussion of the heterocyclic ring expansion and contraction chemistry of this compound. The field remains open for future investigation to elucidate the chemical behavior of this specific molecule under conditions that might promote such transformations.

Due to the lack of specific data, a data table on this topic cannot be generated.

Design and Synthesis of 4 Hydroxy 4 Thiazol 5 Yl Cyclohexanone Derivatives and Analogues

Rational Design Strategies for Structural Diversification

The rational design of derivatives based on the 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone scaffold employs several established medicinal chemistry strategies to achieve structural diversification. A primary approach is molecular hybridization, which involves combining the core scaffold with other known pharmacophores to generate a single, novel molecule. nih.govnih.gov This strategy aims to explore new chemical space by integrating distinct structural motifs. nih.gov The thiazole (B1198619) ring itself is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, which makes it a compelling template for drug design. acs.org

Another key strategy is the systematic introduction of various substituents at accessible positions on both the cyclohexanone (B45756) and thiazole rings. This approach allows for the fine-tuning of molecular properties such as lipophilicity, electronic distribution, and steric profile. Design strategies often begin with a core structure, and subsequent modifications are guided by structure-activity relationship (SAR) data, even when the ultimate biological target is not the focus of the chemical synthesis itself. nih.govmdpi.com For instance, the design may focus on creating a library of compounds with diverse electronic properties, incorporating both electron-donating and electron-withdrawing groups to comprehensively map the chemical potential of the scaffold.

Targeted Modifications of the Cyclohexanone Ring

Modifications to the cyclohexanone ring are central to the diversification of the parent compound. These changes can introduce new stereochemical complexity or alter the ring's conformation and substituent effects.

The synthesis of derivatives with additional stereocenters on the cyclohexanone ring allows for the exploration of three-dimensional chemical space. Stereoselective synthesis can be achieved through various methods, including the use of chiral starting materials or auxiliaries, and stereodivergent reactions. For example, asymmetric dehydrative condensation between allylic alcohols and β-keto esters can be catalyzed by a hybrid system of Palladium (Pd) and Ruthenium (Ru) complexes, allowing for the creation of four distinct diastereomers by altering the stereochemistry of the metal complex. researchgate.net Subsequent diastereoselective reduction of the ketone can generate further stereoisomers. researchgate.net

Another approach involves allylic substitution, which can install alkyl and aryl groups on a cyclohexane (B81311) ring with high regio- and stereoselectivity. acs.org The stereochemistry of these reactions can be controlled by pre-existing chirality on the ring. acs.org Furthermore, enantiomerically enriched building blocks, such as (R)-4-hydroxycyclohex-2-enone, can be prepared from cyclohexanedione monoketal via organocatalyzed aminoxylation, providing a chiral starting point for further modifications. researchgate.net These methods provide pathways to systematically introduce and control new stereocenters adjacent to the quaternary center at C-4.

The introduction of substituents onto the cyclohexanone ring can significantly influence the molecule's conformation and properties due to steric and electronic effects. In cyclohexane systems, substituents preferentially occupy the equatorial position to minimize destabilizing 1,3-diaxial interactions. libretexts.org The energetic penalty for a substituent occupying an axial position is related to its steric bulk; for example, the strain energy increases as the size of the substituent increases. youtube.com

A practical application of this is the Claisen-Schmidt condensation of 4-hydroxycyclohexanone (B83380) with various aromatic aldehydes. researchgate.net This reaction yields (2E,6E)-2,6-dibenzylidene-4-hydroxycyclohexanones, introducing bulky aryl groups at the C-2 and C-6 positions. researchgate.net The nature of the substituents on the aromatic rings (e.g., electron-donating or electron-withdrawing groups) can be systematically varied to modulate the electronic character of the resulting molecule. These modifications demonstrate a direct and versatile method for exploring substituent effects on the cyclohexanone portion of the scaffold.

Table 1: Examples of Cyclohexanone Ring Modifications This table is based on analogous reactions with 4-hydroxycyclohexanone.

Starting Material Reagent Reaction Type Resulting Modification
4-Hydroxycyclohexanone Substituted Benzaldehydes Claisen-Schmidt Condensation Introduction of substituted benzylidene groups at C-2 and C-6 positions researchgate.net
Cyclohexanedione Monoketal Nitrosobenzene / (S)-proline Asymmetric Aminoxylation Creation of a chiral hydroxyl group, leading to an enantiomerically enriched core researchgate.net
Chiral Cyclohexene (B86901) Derivatives Organocuprates Allylic Substitution Stereoselective installation of alkyl or aryl groups at C-2 and C-6 acs.org

Modifications of the Thiazole Moiety

The thiazole ring offers multiple sites for modification, allowing for extensive derivatization. The electronic nature of the thiazole ring is characterized by an electron-deficient C-2 position and a more electron-rich C-5 position, which guides its reactivity. pharmaguideline.com

The synthesis of substituted thiazoles is most commonly achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. bepls.comnih.gov Modifications of this method allow for the preparation of a wide variety of substituted thiazoles. researchgate.nettandfonline.com For instance, using N-monosubstituted thioureas under acidic conditions can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, demonstrating how reaction conditions can influence isomer formation. rsc.org

More recent, metal-free methods have been developed for the synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids, proceeding through carboxylic acid activation and intramolecular cyclization. acs.orgchemrxiv.orgbohrium.comresearchgate.net Another approach involves a rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters. acs.org

The nature of the substituents on the thiazole ring alters its chemical properties. Electron-donating groups at the C-2 position facilitate electrophilic attack at the C-5 position. pharmaguideline.com Conversely, the C-2 position is susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized, which increases the acidity of the C-2 proton. pharmaguideline.com The introduction of various substituents—such as aryl, alkyl, or heteroaryl groups—at the C-2 and C-4 positions can be used to modulate the electronic landscape and steric profile of the entire molecule.

Table 2: Synthetic Routes to Substituted Thiazole Rings

Synthetic Method Reactants Position of Substitution Key Features
Hantzsch Synthesis α-Haloketone + Thioamide/Thiourea (B124793) C-2, C-4, C-5 Classic, versatile method for a wide range of substituents nih.gov
Cook–Heilborn Synthesis α-Aminonitriles + Dithioacids C-5 (amino group) Provides access to 5-aminothiazoles pharmaguideline.com
Rhodium(II)-Catalyzed Reaction Terminal Alkynes + Sulfonyl Azides + Thionoesters C-2, C-5 Modern, multi-component reaction for 2,5-disubstitution acs.org
Metal-Free Cyclization N-Substituted α-Amino Acids + Thionyl Chloride C-2, C-5 Utilizes readily available starting materials; proceeds via intramolecular cyclization acs.orgbohrium.com

Hybridization with Other Relevant Pharmacophores (excluding biological activity claims)

Hybridization involves covalently linking the this compound core to other pharmacophoric scaffolds to create more complex and diverse chemical structures. chemrj.orgnih.gov This strategy has been widely explored with thiazole-containing compounds. Thiazolyl-pyrazoline conjugates, for example, are synthesized by coalescing the thiazole pharmacophore with a pyrazoline fragment. acs.org A common synthetic route involves the condensation reaction of a carbothioamide with a phenacyl bromide in ethanol under reflux to yield the thiazole-pyrazoline hybrid. acs.org

Other heterocycles can be similarly integrated. For example, pyrazole-benzothiazole hybrids have been synthesized using aminoguanidine. chemrj.org The synthesis of thiazole-clubbed pyrazole derivatives can be achieved via Hantzsch thiazole synthesis followed by a Vilsmeier-Haack cyclization reaction to build the pyrazole ring. chemrj.org These synthetic strategies demonstrate how the core scaffold can be chemically linked to other heterocyclic systems like furan, pyrazole, and benzimidazole to generate novel molecular architectures. acs.orgjetir.org

Combinatorial and Parallel Synthesis Approaches for Library Generation

The generation of a diverse library of this compound derivatives is a key step in identifying structure-activity relationships (SAR) and optimizing lead compounds. Combinatorial chemistry and parallel synthesis offer efficient strategies to rapidly produce a multitude of analogues by systematically varying different parts of the molecular scaffold. These high-throughput techniques are instrumental in medicinal chemistry for accelerating the drug discovery process.

A plausible combinatorial approach to a library of this compound derivatives would likely focus on the late-stage introduction of diversity points on both the thiazole and cyclohexanone rings. A retrosynthetic analysis suggests two primary building blocks for diversification: a library of substituted thiazoles and a library of substituted cyclohexanones. The key carbon-carbon bond-forming reaction to assemble the core scaffold would be the addition of a thiazol-5-yl organometallic reagent to a cyclohexanone.

A proposed parallel synthesis workflow could be designed as follows:

Theoretical and Computational Chemistry of 4 Hydroxy 4 Thiazol 5 Yl Cyclohexanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into molecular orbitals, charge distribution, and reactivity sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone, a theoretical FMO analysis would involve calculating the energies of the HOMO and LUMO. It would be expected that the electron density of the HOMO is localized on the electron-rich thiazole (B1198619) ring and the hydroxyl group, which are potential sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carbonyl group of the cyclohexanone (B45756) ring and the thiazole ring, indicating these are the probable sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound No specific data is available in the searched literature. The table below is a template for how such data would be presented.

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack.

A theoretical MEP map of this compound would likely show negative potential around the oxygen atom of the carbonyl group, the oxygen of the hydroxyl group, and the nitrogen and sulfur atoms of the thiazole ring. These areas would be the most likely sites for hydrogen bonding and interactions with electrophiles. Regions of positive potential would be expected around the hydrogen atoms, particularly the one attached to the hydroxyl group.

Molecular Electrostatic Surface Analysis

A molecular electrostatic surface analysis provides a visual representation of the electrostatic potential on the electron density surface of the molecule. This analysis helps in understanding intermolecular interactions, such as drug-receptor binding, by identifying the electron-rich and electron-poor regions on the molecular surface. For this compound, this analysis would complement the MEP map by providing a more detailed picture of the surface features that govern its interactions with its environment.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to model the high-energy transition states that occur during these reactions. By calculating the energy barriers for different potential reaction mechanisms, it is possible to determine the most favorable route. For a molecule like this compound, this could involve modeling its synthesis or its subsequent reactions, such as oxidation, reduction, or substitution. This modeling provides valuable insights into reaction kinetics and can aid in the optimization of reaction conditions.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Properties

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of how a molecule like this compound behaves in different environments, particularly in different solvents. By simulating the molecule in a solvent box, it is possible to study how the solvent affects its conformation, stability, and dynamic properties. This is crucial for understanding its behavior in biological systems or in solution-phase reactions.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationships (QSPR) are mathematical models that relate the chemical structure of a molecule to its physical or chemical properties. In the context of reactivity, QSPR models can be developed to predict reactivity indices, such as the HOMO-LUMO gap or hardness, based on a set of calculated molecular descriptors. These models can be used to screen virtual libraries of related compounds to identify those with desired reactivity profiles without the need for extensive experimental work. For this compound and its analogues, a QSPR study could help in designing new molecules with tailored reactivity.

Mechanistic Investigations of Molecular Interactions for 4 Hydroxy 4 Thiazol 5 Yl Cyclohexanone and Its Derivatives in Vitro/in Silico Focus

In Vitro Studies of Molecular Target Binding (e.g., enzyme kinetics in cell-free systems)

In vitro cell-free assays are crucial for determining the direct interaction between a compound and its molecular target, such as an enzyme, without the complexities of a cellular environment. Studies on various derivatives incorporating the thiazole (B1198619) scaffold have demonstrated significant inhibitory activities against several protein kinases and other enzymes.

For instance, a series of 4-(thiazol-5-yl)benzoic acid derivatives were evaluated for their ability to inhibit protein kinase CK2, an enzyme implicated in cancer. These compounds showed potent inhibitory activities, with IC50 values in the nanomolar range. Specifically, certain pyridine- and pyridazine-carboxylic acid analogs demonstrated IC50 values between 0.014-0.017 μM against the CK2α subunit and 0.0046-0.010 μM against the CK2α' subunit. nih.gov

Similarly, novel thiazole derivatives have been synthesized and tested against other cancer-related kinases. One study found that compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivative) was a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), with an IC50 value of 0.15 μM. mdpi.com In another study, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were assessed for their inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic diseases. Several of these compounds exhibited significant inhibition, with compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) showing a particularly low IC50 of 0.07 µM. nih.gov

The antiproliferative activity of these compounds has also been assessed against various cancer cell lines. The thiazole derivative 4c was found to be highly active against the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 ± 0.16 μM and 7.26 ± 0.44 μM, respectively. mdpi.com Thiazolo[5,4-b]pyridine (B1319707) derivatives also showed strong activity against the HCT-116 cell line, with an IC50 value of 15.87 ± 1.3 μg/ml. actascientific.com

Table 1: In Vitro Enzyme and Cell Line Inhibition by Thiazole Derivatives
Compound/Derivative ClassTargetInhibitory Concentration (IC50 / CC50)Source
Pyridine/Pyridazine analogs of 4-(thiazol-5-yl)benzoic acidProtein Kinase CK2α0.014-0.017 μM nih.gov
Pyridine/Pyridazine analogs of 4-(thiazol-5-yl)benzoic acidProtein Kinase CK2α'0.0046-0.010 μM nih.gov
Compound 4c (benzylidene hydrazinyl-thiazole-one)VEGFR-2 Kinase0.15 μM mdpi.com
Compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one)11β-HSD1 Enzyme0.07 μM nih.gov
Compound 4c (benzylidene hydrazinyl-thiazole-one)MCF-7 Cancer Cell Line2.57 ± 0.16 μM mdpi.com
Compound 4c (benzylidene hydrazinyl-thiazole-one)HepG2 Cancer Cell Line7.26 ± 0.44 μM mdpi.com
Benzoic acid derivatives with 2-halo- or 2-methoxy-benzyloxy groupA549 Cancer Cell Line1.5-3.3 μM nih.gov
Thiazolo[5,4-b]pyridine derivativeHCT-116 Cancer Cell Line15.87 ± 1.3 μg/ml actascientific.com

Ligand-Protein Interaction Studies via Molecular Docking and Dynamics

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding modes of ligands within the active sites of proteins. Such studies provide critical insights into the intermolecular interactions that govern molecular recognition and binding affinity.

Docking studies performed on various thiazole derivatives have elucidated their interactions with key amino acid residues in different protein targets. For example, the anticancer activity of a series of novel thiophenyl thiazolyl-pyridine hybrids was investigated by docking them into the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Similarly, other thiazole derivatives were docked against proteins that stimulate cancer cell growth, including aromatase, cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com The results showed interactions mediated by hydrogen bonding and arene-H interactions. mdpi.com

In the context of antibacterial research, thiazoline (B8809763) derivatives were docked against penicillin-binding proteins (PBP4) from E. coli and S. aureus. nih.gov Compound 8 (a dihydrothiazole derivative) exhibited a binding energy of -5.2 kcal/mol with E. coli PBP4, forming a hydrogen bond with the amino acid ASN 308 and carbon-hydrogen bonds with SER 303. nih.gov For thiazolo[4,5-b]pyridin-5-ones, docking studies predicted the inhibition of the MurB enzyme, which is involved in bacterial cell wall synthesis. researchgate.net

Docking has also been used to understand the interaction of thiazole compounds with DNA. A thiazolo[5,4-b]pyridine derivative was docked with a DNA duplex (PDB ID: 1BNA), revealing a strong interaction with a binding energy of -5.02 kcal/mol, suggesting an intercalative binding mode. actascientific.com

Table 2: Molecular Docking Results for Thiazole Derivatives with Protein Targets
Compound/Derivative ClassProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesSource
Compound 8 (dihydrothiazole)E. coli PBP4 (2EXB)-5.2ASN 308, SER 303 nih.gov
Thiazolo[4,5-b]pyridine derivativeDNA (1BNA)-5.02Not Specified actascientific.com
Thiazole derivative THDNA (1BNA)-3.97Not Specified actascientific.com
Compound 4c (benzylidene hydrazinyl-thiazole-one)Aromatase, EGFR, CDK2, Bcl-2Not SpecifiedInvolved in H-bonding and Arene-H interactions mdpi.com
Thiophenyl thiazolyl-pyridine hybridsEGFR Tyrosine KinaseNot SpecifiedNot Specified nih.gov

Characterization of Biochemical Pathway Modulation (mechanistic insights without in vivo outcomes)

Beyond direct enzyme inhibition, thiazole derivatives can modulate complex biochemical pathways within cells, offering deeper mechanistic understanding of their biological effects. These studies, conducted in vitro, provide insights into cellular responses without assessing whole-organism outcomes.

One of the key mechanisms investigated is the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy. The potent thiazole derivative 4c was shown to significantly increase the percentage of early and late apoptotic cells in the MCF-7 breast cancer line. mdpi.com Specifically, it raised the population of apoptotic cells from a baseline of 0.8% (0.51% early, 0.29% late) in untreated cells to 31.9% (22.39% early, 9.51% late) in treated cells. mdpi.com

Furthermore, compound 4c was found to induce cell cycle arrest at the G1/S phase transition. mdpi.com This was demonstrated by an accumulation of cancer cells in the pre-G1 phase, which increased from 2.02% in control cells to 37.36% in cells treated with the compound. mdpi.com

Other mechanistic studies have focused on the modulation of cellular redox status. A study on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives revealed that while they did not induce nitrosative stress, they did cause oxidative stress at a concentration of 500 µM. nih.gov A significant reduction in the levels of reduced glutathione, a key intracellular antioxidant, was observed in all tested cell lines when treated with compound 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one), indicating a disruption of the cellular antioxidant defense system. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Design of Chemical Probes

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. ump.edu.pl For thiazole-based compounds, SAR analyses have guided the rational design of more potent and selective derivatives. researchgate.net

In the development of protein kinase CK2 inhibitors based on the 4-(thiazol-5-yl)benzoic acid scaffold, two key modifications were explored. First, replacing the benzene (B151609) ring with an azabenzene (pyridine or pyridazine) maintained potent CK2 inhibitory activity. nih.gov Second, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety also preserved high potency against CK2 while significantly enhancing antiproliferative activity against A549 lung cancer cells by three- to six-fold compared to the parent compound. nih.gov

SAR studies on thiazole hydrazone derivatives revealed that the nature of substituents on the phenyl ring dictates the type of antimicrobial activity. It was observed that electron-donating groups tended to increase antibacterial activity, whereas electron-withdrawing groups enhanced antifungal activity. ijper.org For a series of 2-phenylamino-thiazole derivatives, a chloride moiety was found to be important for potential anticancer activity. ijper.org

The design of 5-ene-4-thiazolidinones, a related class of compounds, has been guided by SAR principles that identify the C-5 substituent of the core structure as crucial for biological activity. mdpi.com Key strategies for optimizing these molecules include modifying the C5 fragment, introducing substituents at the N3 position, and combining the thiazolidinone core with other pharmacologically relevant fragments. researchgate.net

Investigation of Physicochemical Factors Influencing Molecular Recognition

The interaction between a ligand and its protein target is governed by a range of physicochemical factors. While specific experimental data for 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone is limited, general principles of molecular recognition derived from computational and experimental studies of similar molecules can provide valuable insights.

Key physicochemical properties that influence a molecule's ability to bind a target include its molecular weight, lipophilicity (logP), hydrogen bonding capacity (number of hydrogen bond donors and acceptors), and molecular shape. For instance, computational analyses of drug-like molecules often assess compliance with guidelines like Lipinski's Rule of Five, which sets parameters for these properties to predict oral bioavailability. nih.gov

Advanced Methodologies and Analytical Techniques in the Study of 4 Hydroxy 4 Thiazol 5 Yl Cyclohexanone

High-Resolution Chromatographic Separations (e.g., HPLC, GC-MS for purity and reaction monitoring)

High-resolution chromatography is fundamental for determining the purity of 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone and for real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common method. This approach uses a non-polar stationary phase (typically C8 or C18) and a polar mobile phase, allowing for the effective separation of the target compound from starting materials, intermediates, and by-products. UV detection is commonly employed, leveraging the chromophoric nature of the thiazole (B1198619) ring. The method's parameters, such as mobile phase composition, flow rate, and column temperature, are optimized to achieve baseline separation and symmetric peak shapes, enabling accurate quantification of purity (e.g., >99%). longdom.org HPLC can also be integrated into reaction monitoring systems to track the consumption of reactants and the formation of the product over time, providing valuable kinetic data. eurekaselect.com

Table 8.1: Illustrative HPLC Parameters for Purity Analysis
ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL
Expected R.T. 5-10 min

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and definitive identification through mass spectrometry. However, the analysis of polar, high-boiling-point compounds like this compound can be challenging due to its tertiary alcohol group, which may cause poor chromatographic performance and thermal degradation in the injector or column. To overcome this, derivatization is often required. The hydroxyl group can be converted into a more volatile and thermally stable silyl (B83357) ether, for instance, by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tertiary-butyldimethylsilylimidazole (t-BDMS). researchgate.net Following derivatization, the compound can be readily analyzed by GC-MS, allowing for the separation of impurities and their identification based on their mass spectra and fragmentation patterns. nih.govnih.gov

Chiral Separation and Enantiopurification Methodologies

The this compound molecule contains a stereogenic center at the C4 position of the cyclohexanone (B45756) ring, where both the hydroxyl and thiazolyl groups are attached. Consequently, the compound exists as a pair of enantiomers. Distinguishing and separating these enantiomers is critical, as they may exhibit different biological activities or serve as distinct stereospecific building blocks. Chiral HPLC is the predominant technique for the analytical and preparative separation of these enantiomers. nih.gov

The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). csfarmacie.czeijppr.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. eijppr.com For a tertiary alcohol like the target compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are highly versatile and widely used for separating a broad range of chiral compounds, including alcohols. nih.gov Separation can be achieved using normal-phase, reversed-phase, or polar organic mobile phases. nih.gov

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They are effective for compounds containing aromatic rings and hydrogen-bonding groups. eijppr.com

Macrocyclic Glycopeptide CSPs: Phases based on antibiotics like teicoplanin or vancomycin (B549263) offer multimodal separation mechanisms and can resolve various classes of chiral molecules, including amino acids and cyclic compounds. nih.gov

The development of a chiral separation method involves screening different CSPs and mobile phase systems to achieve optimal resolution (Rs > 1.5) for accurate quantification of enantiomeric excess (ee) or for preparative-scale enantiopurification. nih.govresearchgate.net

Table 8.2: Common Chiral Stationary Phases (CSPs) for Enantioseparation
CSP TypeChiral Selector ExamplePrimary Interaction MechanismsApplicable Compound Classes
Polysaccharide Cellulose/Amylose DerivativesSteric hindrance, H-bonding, dipole-dipoleAlcohols, ketones, esters, amines
Pirkle (π-acid/π-base) (R)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, H-bonding, dipole-dipoleAromatic compounds, amides, esters
Macrocyclic Glycopeptide TeicoplaninH-bonding, ionic, steric inclusionAmino acids, carboxylic acids, cyclic compounds
Ligand Exchange L-proline copper complexMetal coordination, ligand exchangeAmino acids, hydroxy acids

Spectroscopic Techniques for Reaction Monitoring and Kinetics

Understanding the kinetics and mechanism of the synthesis of this compound is crucial for process optimization and control. In-situ spectroscopic techniques, often categorized under Process Analytical Technology (PAT), allow for real-time monitoring of reactions without the need for sampling. longdom.orgamericanpharmaceuticalreview.com

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR) FTIR probes can be directly inserted into a reaction vessel to monitor the concentration changes of key species in real time. mdpi.com For the synthesis of the target compound, specific vibrational bands can be tracked. For example, the disappearance of the carbonyl stretch of a reactant ketone and the appearance of the characteristic frequencies associated with the thiazole ring and the tertiary alcohol's O-H stretch can be monitored continuously. americanpharmaceuticalreview.comresearchgate.net This data provides a concentration-time profile, which can be used to determine reaction rates, identify intermediates, and establish the reaction endpoint precisely. mdpi.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR or benchtop NMR spectrometers allow for the continuous monitoring of a reaction mixture as it flows through the instrument. analytik.news This technique is highly quantitative and structurally informative. For the synthesis of this compound, 1H NMR can be used to track the signals of specific protons, such as the disappearance of reactant signals and the emergence of the thiazole proton and the cyclohexanone ring protons in the product. analytik.news By analyzing the spectra over time, detailed kinetic models can be developed, providing deep insight into the reaction mechanism. analytik.news

Table 8.3: Spectroscopic Signatures for Reaction Monitoring
TechniqueAnalyteKey Spectroscopic SignatureApplication
FTIR Reactant (e.g., a haloketone)C=O stretch (~1715 cm⁻¹)Monitoring reactant consumption
FTIR Product (Tertiary Alcohol)O-H stretch (~3400 cm⁻¹, broad)Monitoring product formation
FTIR Product (Thiazole Ring)C=N stretch, ring vibrations (1600-1400 cm⁻¹)Monitoring product formation
¹H NMR ReactantSpecific chemical shifts for starting materialsQuantitative analysis of reactants
¹H NMR ProductThiazole C-H proton (singlet, ~8-9 ppm)Quantitative analysis of product
¹H NMR ProductCyclohexanone -CH₂- protons (multiplets)Structural confirmation and quantification

Calorimetric Techniques for Thermodynamics of Interactions

Calorimetry provides direct measurement of the heat changes associated with chemical processes, enabling the thermodynamic characterization of molecular interactions and physical transitions.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for studying the binding thermodynamics between this compound and a target macromolecule (e.g., a protein or enzyme). harvard.edu In an ITC experiment, a solution of the compound is titrated into a solution of the binding partner, and the minute heat released or absorbed upon binding is measured. nih.gov A single ITC experiment can determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. harvard.eduresearchgate.net This information is invaluable for understanding the driving forces of the binding event, whether it is enthalpy-driven (e.g., hydrogen bonding) or entropy-driven (e.g., hydrophobic interactions). researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For this compound, DSC is used to characterize its physical properties, such as its melting point, heat of fusion, and to identify potential polymorphic forms. researchgate.net Each crystalline form of a compound will have a unique melting point and enthalpy of fusion. DSC can also be used to assess the thermal stability of the compound or its effect on the thermal stability of a macromolecule upon binding, a technique known as differential scanning fluorimetry or thermal shift assay.

Table 8.4: Thermodynamic Parameters from a Hypothetical ITC Experiment
ParameterSymbolValueDescription
Stoichiometry n1.05Molar binding ratio (Ligand:Target)
Binding Affinity K_d5.2 µMDissociation constant; measures binding strength
Enthalpy Change ΔH-8.5 kcal/molHeat released/absorbed upon binding
Entropy Change -TΔS-1.3 kcal/molChange in disorder of the system upon binding
Gibbs Free Energy ΔG-7.2 kcal/molOverall spontaneity of the binding process

Future Directions and Emerging Research Avenues for 4 Hydroxy 4 Thiazol 5 Yl Cyclohexanone Chemistry

Exploration as a Synthetic Scaffold for Complex Molecules

The inherent functionalities of 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone make it an attractive scaffold for the synthesis of more complex and biologically active molecules. Thiazole (B1198619) rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically important compounds, including antimicrobial and anticancer agents. analis.com.mybohrium.comnih.govglobalresearchonline.net The thiazole unit in this compound can be chemically modified at several positions to generate new derivatives with potentially enhanced biological activities. analis.com.my

The hydroxycyclohexanone portion of the molecule offers multiple reactive sites for further chemical transformations. The ketone group can undergo reactions such as reductive amination to introduce new amine functionalities, while the hydroxyl group can be esterified or etherified to modulate the compound's lipophilicity and pharmacokinetic properties. pearson.com Furthermore, the cyclohexanone (B45756) ring itself can serve as a template for constructing intricate three-dimensional structures, a desirable feature in modern drug design. The synthesis of natural products has often utilized hydroxycyclohexanone precursors to build complex molecular architectures. nih.gov

The combination of the flat, aromatic thiazole ring and the chair-like conformation of the cyclohexanone ring provides a unique geometric framework. This could be exploited in the design of molecules that can fit into specific biological targets, such as enzyme active sites or protein-protein interfaces. The diversity-oriented synthesis approach, which aims to create a wide range of molecular structures from a common core, is particularly well-suited for a versatile scaffold like this compound. usask.caacs.org

Table 1: Potential Synthetic Modifications of this compound

Functional GroupPotential ReactionPurpose
Thiazole RingElectrophilic SubstitutionIntroduction of new functional groups to modulate biological activity.
KetoneReductive Amination, Aldol (B89426) CondensationCreation of new C-N and C-C bonds for building molecular complexity.
Hydroxyl GroupEsterification, EtherificationModification of solubility, polarity, and metabolic stability.
Cyclohexane (B81311) RingRing-opening, Ring expansionGeneration of diverse and novel molecular skeletons.

Integration into Advanced Materials Science (e.g., functional polymers, sensors)

The incorporation of this compound into polymers could lead to the development of advanced materials with tailored properties. Thiazole-containing polymers have already shown promise in the field of organic electronics, particularly in polymer solar cells. acs.orgresearchgate.net The electron-rich nature of the thiazole ring can contribute to the electronic properties of the resulting polymer. The specific substitution pattern on the thiazole in this compound could be fine-tuned to optimize these properties.

The hydroxyl and ketone functionalities of the cyclohexanone moiety offer handles for polymerization. For instance, the hydroxyl group could be used to create polyester (B1180765) or polyurethane chains. mdpi.com The ability of cyclohexanone derivatives to be incorporated into polymer backbones is an area of active research. ontosight.ainbinno.com The resulting polymers could exhibit interesting thermal, mechanical, or optical properties.

Furthermore, porous organic polymers (POPs) incorporating thiazole units have been investigated for applications in gas storage and separation. osti.gov The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for gases like carbon dioxide. By using this compound as a building block for POPs, it may be possible to create materials with high surface areas and specific affinities for certain gases. The hydroxyl groups could also be post-synthetically modified to further enhance the material's functionality.

Table 2: Potential Applications of Polymers Derived from this compound

Polymer TypePotential ApplicationKey Feature
Conjugated PolymerOrganic Solar Cells, OLEDsElectronic properties of the thiazole ring.
Polyester/PolyurethaneSpecialty Plastics, CoatingsReactivity of the hydroxyl group for polymerization.
Porous Organic PolymerGas Storage, CatalysisPorous structure and gas-binding sites on the thiazole ring.

Development of Novel Chemical Probes for Biological Systems

Fluorescent chemical probes are invaluable tools for visualizing and understanding biological processes in real-time. Thiazole derivatives have been successfully employed as fluorophores in the design of probes for various biological targets. rsc.orgresearchgate.netresearchgate.net For example, benzothiazole-based probes have been developed for the sensitive and selective imaging of cysteine and for the in vivo detection of superoxide (B77818) anions. rsc.orgnih.gov

The this compound scaffold could be a starting point for the development of new chemical probes. The thiazole ring can act as the core fluorophore, and its fluorescence properties could be modulated by the surrounding chemical environment. The hydroxyl and ketone groups on the cyclohexanone ring provide convenient points for attaching recognition elements (for specific analytes) or for linking to biomolecules.

For instance, by attaching a specific binding group to the cyclohexanone moiety, a probe could be designed to selectively detect a particular metal ion, enzyme, or reactive oxygen species. The change in the fluorescence signal upon binding would allow for the quantification and localization of the target analyte within cells or even in living organisms. The development of such probes based on the this compound core could open up new avenues for studying cellular signaling and disease pathology. nih.gov

Catalytic Applications of the Compound or its Derivatives

Thiazolium salts, which can be readily prepared from thiazole derivatives, are well-known N-heterocyclic carbene (NHC) precatalysts. researchgate.netusask.ca NHCs are a class of organocatalysts that have found widespread use in a variety of chemical transformations, including the benzoin (B196080) condensation and the Stetter reaction. researchgate.netproquest.com These reactions are powerful methods for forming carbon-carbon bonds.

Derivatization of this compound at the nitrogen atom of the thiazole ring would yield a thiazolium salt. This new catalyst would possess a unique chiral environment due to the stereocenter at the 4-position of the cyclohexanone ring. The presence of the hydroxyl group could also play a role in the catalytic cycle, potentially through hydrogen bonding interactions with the substrate or intermediates.

The development of chiral thiazolium salt catalysts derived from this compound could enable asymmetric versions of NHC-catalyzed reactions, leading to the synthesis of enantiomerically enriched products. Such catalysts could be of significant interest to the pharmaceutical and fine chemical industries, where the synthesis of single-enantiomer compounds is often crucial. The recyclability of such catalysts, for instance by attaching them to a solid support via the hydroxyl group, would further enhance their practical utility. proquest.com

Supramolecular Assembly and Recognition Properties

The ability of molecules to self-assemble into well-defined, non-covalent structures is the basis of supramolecular chemistry. The this compound molecule possesses several features that could promote supramolecular assembly. The hydroxyl group is a strong hydrogen bond donor, while the ketone oxygen and the nitrogen atom of the thiazole ring are hydrogen bond acceptors. nih.govresearchgate.net

These hydrogen bonding capabilities could lead to the formation of one-, two-, or three-dimensional networks in the solid state. The study of the crystal engineering of this compound and its derivatives could reveal novel supramolecular motifs. Furthermore, the thiazole ring can participate in π-π stacking interactions, which would further stabilize the resulting assemblies.

In solution, the compound's ability to form specific non-covalent interactions could be exploited for molecular recognition. For example, it could be designed to act as a receptor for specific guest molecules through a combination of hydrogen bonding and other weak interactions. The development of such synthetic receptors is a key area of research in supramolecular chemistry with applications in sensing, separation, and catalysis.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclohexanone derivatives and organometallic additions. For example, analogous compounds like 4-hydroxy-4-(4-methoxyphenyl)cyclohexanone are synthesized via oxidation of N-protected 4-hydroxy derivatives followed by organometallic reagent addition . Optimization includes:

  • Catalyst selection : Palladium-based catalysts improve hydrogenation efficiency (e.g., phenol-to-cyclohexanone conversion ).
  • Temperature control : Reflux conditions (e.g., 4–6 hours in ethanol) ensure complete reaction .
  • Monitoring intermediates : Use HPLC or TLC to track progress and isolate diastereoisomers .

Q. How can NMR and XRD be utilized to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the hydroxyl group (~1–5 ppm for exchangeable protons) and thiazole aromatic protons (6.5–8.5 ppm). Compare with analogs like 4-hydroxy-2,2-dimethylcyclohexanone .
  • XRD analysis : Resolve spatial arrangement using programs like REFMAC for maximum-likelihood refinement . For example, similar cyclohexanone derivatives show distinct C=O and hydroxyl group geometries .

Q. What in vitro models are appropriate for assessing the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test interactions with targets like NADPH cytochrome C reductase or proline-specific enzymes .
  • Cytotoxicity screening : Use cell lines (e.g., cultured Phytolacca americana cells) to evaluate ROS modulation, as seen in γ-radiation studies .
  • Metabolic stability : Employ liver microsomes to identify phase I/II metabolites, referencing methods for ketamine analogs .

Advanced Research Questions

Q. What computational methods (e.g., Multiwfn) can analyze the electronic properties of this compound?

Methodological Answer:

  • Electrostatic potential (ESP) mapping : Use Multiwfn to visualize electron-rich regions (e.g., hydroxyl and thiazole groups) for predicting reactivity .
  • Bond order analysis : Quantify conjugation between the cyclohexanone ring and thiazole moiety to assess resonance stabilization .
  • Density-of-states (DOS) plots : Compare frontier molecular orbitals with analogs like 4-hydroxy-2,2-dimethylcyclohexanone to identify redox-active sites .

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

Methodological Answer:

  • Chiral auxiliaries : Use enantiomerically pure starting materials, as demonstrated in proline derivative synthesis .
  • Steric hindrance : Introduce bulky substituents (e.g., methyl groups) at the 2-position to bias cyclohexanone ring conformation .
  • Diastereoselective crystallization : Separate isomers via solvent polarity adjustments (e.g., DMF/ethanol mixtures ).

Q. What are the metabolic pathways of this compound, and how can metabolites be identified?

Methodological Answer:

  • Phase I metabolism : Predict hydroxylation at the cyclohexanone ring using in silico tools (e.g., CYP450 docking simulations) .
  • Phase II conjugation : Screen for glucuronidation/sulfation via LC-MS/MS, referencing pulegone metabolite identification .
  • Stable isotope labeling : Use ¹³C-labeled analogs to trace metabolic intermediates in rodent models .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response normalization : Reconcile cytotoxicity thresholds by standardizing ROS assays (e.g., ROS quantification via fluorometry ).
  • Batch effect correction : Account for variability in enzyme sources (e.g., NADPH cytochrome C reductase from different tissues ).
  • Meta-analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate data from heterogeneous studies .

Safety and Handling Considerations

  • Lab precautions : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact, as recommended for cyclohexanone derivatives .
  • Waste disposal : Neutralize acidic byproducts (e.g., acetic acid from synthesis ) before aqueous disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.